3-(Cyclohexylsulfanyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems as Chemical Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine ring, a saturated analog of pyrrole, is a key structural component in numerous natural products, including many alkaloids, and serves as a fundamental building block in synthetic chemistry. wikipedia.orgorgsyn.org Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. rsc.org The nitrogen atom within the ring can act as a hydrogen bond acceptor and a center of basicity, further influencing the physicochemical properties of the molecule. nih.gov

In medicinal chemistry, the incorporation of a pyrrolidine scaffold can enhance a molecule's aqueous solubility and modulate its pharmacokinetic profile. mdpi.com This has led to the development of a wide range of drugs containing this motif, with applications spanning antiviral, anticancer, and antihypertensive therapies. nih.govmdpi.com The amino acids proline and hydroxyproline, which are themselves derivatives of pyrrolidine, are instrumental in protein structure and are often utilized as chiral starting materials in the synthesis of complex molecules. wikipedia.orgmdpi.com

The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with numerous methods developed for their construction. These include 1,3-dipolar cycloaddition reactions, the functionalization of proline and its derivatives, and various cyclization strategies. rsc.orgmdpi.comcapes.gov.br This synthetic tractability allows chemists to readily access a diverse library of pyrrolidine-based compounds for screening and development.

Overview of Sulfur-Containing Moieties in Bioactive Compounds: Sulfanyl (B85325) vs. Sulfonyl

Sulfur-containing functional groups are integral to a significant number of pharmaceuticals and bioactive natural products. nih.gov The versatility of sulfur, with its ability to exist in multiple oxidation states, gives rise to a variety of functional groups with distinct electronic and steric properties. Two common sulfur-containing moieties are the sulfanyl (thioether) and sulfonyl groups.

A sulfanyl group (R-S-R') is characterized by a sulfur atom single-bonded to two carbon atoms. It is generally less polar and can participate in hydrogen bonding as an acceptor. In contrast, a sulfonyl group (R-SO₂-R') features a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This group is highly polar and a strong hydrogen bond acceptor. lumiprobe.com

The choice between a sulfanyl and a sulfonyl group in drug design can significantly impact a compound's properties. The introduction of a sulfonyl group can increase metabolic stability and modulate solubility. lumiprobe.com Conversely, the thioether linkage in a sulfanyl group can be a site for metabolic oxidation, potentially leading to sulfoxides and sulfones.

Contextualization of 3-(Cyclohexylsulfanyl)pyrrolidine within Emerging Pyrrolidine-Based Research

The compound This compound integrates the established pyrrolidine scaffold with a cyclohexylsulfanyl substituent. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure suggests potential areas of investigation. The pyrrolidine ring provides a proven framework for biological activity, and the lipophilic cyclohexyl group attached via a flexible thioether linkage offers a means to explore interactions with hydrophobic pockets in biological targets.

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine precursor, such as pyrrolidine-3-thiol, with a cyclohexyl halide or a related electrophile. nih.gov Research into a series of such substituted pyrrolidines could explore structure-activity relationships, where variations in the alkyl or aryl group attached to the sulfur atom could fine-tune the compound's biological profile.

Given the diverse applications of pyrrolidine derivatives, research on This compound and its analogs could be directed towards areas such as enzyme inhibition or receptor modulation, where the combination of the heterocyclic core and the sulfur-linked lipophilic group could lead to novel therapeutic agents.

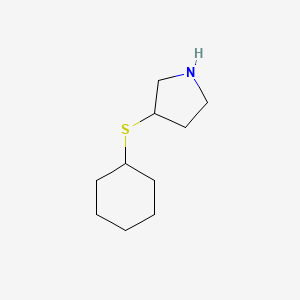

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NS |

|---|---|

Molecular Weight |

185.33 g/mol |

IUPAC Name |

3-cyclohexylsulfanylpyrrolidine |

InChI |

InChI=1S/C10H19NS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h9-11H,1-8H2 |

InChI Key |

ZTYLDSHYNILVBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SC2CCNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclohexylsulfanyl Pyrrolidine and Analogous Derivatives

Direct Synthetic Routes to 3-(Cyclohexylsulfanyl)pyrrolidine

While specific literature detailing a one-pot or highly streamlined synthesis of this compound is not prominent, a logical and direct approach involves the reaction of a suitably activated pyrrolidine (B122466) precursor with cyclohexanethiol (B74751). A common strategy would be the nucleophilic substitution of a leaving group at the 3-position of an N-protected pyrrolidine with cyclohexanethiolate.

For instance, a commercially available starting material such as N-Boc-3-hydroxypyrrolidine can be converted to a better leaving group, such as a tosylate or mesylate. The subsequent reaction with cyclohexanethiol in the presence of a base would yield the desired N-Boc-3-(Cyclohexylsulfanyl)pyrrolidine, which can then be deprotected to afford the final compound.

Table 1: Proposed Direct Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | N-Boc-3-hydroxypyrrolidine | TsCl, Pyridine | N-Boc-3-tosyloxypyrrolidine |

| 2 | N-Boc-3-tosyloxypyrrolidine | Cyclohexanethiol, NaH | N-Boc-3-(Cyclohexylsulfanyl)pyrrolidine |

General Methodologies for Pyrrolidine Ring Construction and Functionalization

The synthesis of pyrrolidine derivatives is a well-established field in organic chemistry, with numerous methods for both ring construction and subsequent functionalization.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including pyrrolidines. This reaction typically involves an acyclic diene precursor that, in the presence of a ruthenium or molybdenum catalyst, undergoes an intramolecular cyclization to form a cyclic olefin, in this case, a dihydropyrrole, which can be readily reduced to the corresponding pyrrolidine. For the synthesis of a 3-substituted pyrrolidine, the precursor would need to be appropriately designed to incorporate the desired functionality.

The functionalization of a pre-existing pyrrolidine ring is a common and versatile approach. Starting with a commercially available or readily synthesized pyrrolidine derivative, various functional groups can be introduced at specific positions. For the 3-position, methods such as the Mitsunobu reaction of 3-hydroxypyrrolidine derivatives or the opening of an epoxide fused to the pyrrolidine ring can be employed.

The key bond formation for the target molecule is the carbon-sulfur bond. This is typically achieved through the reaction of a sulfur-based nucleophile with a carbon-based electrophile. In this context, cyclohexanethiol or its corresponding thiolate anion is an excellent nucleophile. The pyrrolidine scaffold would need to possess an electrophilic center at the 3-position, such as a halide or a sulfonate ester (tosylate, mesylate). The reaction is generally a straightforward SN2 displacement.

Stereoselective Synthesis of Chiral Pyrrolidine Derivatives Incorporating Cyclohexyl and Sulfanyl (B85325)/Sulfonyl Groups

The development of stereoselective methods for the synthesis of chiral pyrrolidines is of significant interest due to their prevalence in biologically active molecules. Asymmetric synthesis of 3-substituted pyrrolidines can be achieved through several approaches:

Chiral Pool Synthesis: Starting from a readily available chiral starting material, such as L-proline or (S)-3-hydroxypyrrolidine, the desired stereochemistry can be preserved throughout the synthetic sequence.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as asymmetric hydrogenation, hydroamination, or cycloadditions can afford enantioenriched pyrrolidine derivatives.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the synthetic precursor to direct the stereochemical outcome of a key reaction, after which it is removed.

Chemical Transformations and Derivatizations of this compound and Related Pyrrolidine Scaffolds

The this compound scaffold possesses two primary sites for further chemical modification: the pyrrolidine nitrogen and the sulfur atom.

N-Functionalization: The secondary amine of the pyrrolidine ring can be readily functionalized through N-alkylation, N-acylation, N-arylation, or reductive amination to introduce a wide array of substituents.

S-Oxidation: The sulfide (B99878) moiety can be oxidized to the corresponding sulfoxide (B87167) and sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This allows for the modulation of the electronic and steric properties of the substituent.

Table 2: Potential Derivatizations of this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | R-X, Base | N-Alkyl-3-(cyclohexylsulfanyl)pyrrolidine |

| N-Acylation | RCOCl, Base | N-Acyl-3-(cyclohexylsulfanyl)pyrrolidine |

| S-Oxidation (Sulfoxide) | H₂O₂ or NaIO₄ | 3-(Cyclohexylsulfinyl)pyrrolidine |

The synthetic versatility of the pyrrolidine ring, combined with established methods for introducing sulfur-containing substituents, provides a robust platform for the synthesis and derivatization of this compound and a diverse range of its analogs.

Structure Activity Relationship Sar Studies of Pyrrolidine Compounds Bearing Cyclohexylsulfur Moieties

Conformational Analysis of Pyrrolidine (B122466) Rings and its Influence on Ligand-Target Interactions

The five-membered pyrrolidine ring is not planar and undergoes a phenomenon known as "pseudorotation," which allows it to adopt various energetically favorable conformations. nih.gov This conformational flexibility is a key determinant of a ligand's biological activity, as it dictates the spatial orientation of substituents and their ability to fit into the binding site of a target protein. nih.gov The puckering of the pyrrolidine ring is influenced by both inductive and stereoelectronic factors of its substituents. nih.gov

The conformation of the pyrrolidine ring, in turn, dictates the strength of interactions between the ligand and its target. acs.org The three-dimensional arrangement of atoms is a critical factor in these interactions, and the stereocenters present in the pyrrolidine scaffold allow for the development of molecules with optimal configurations for binding. nih.gov For instance, the introduction of substituents can lock the ring into a specific conformation, thereby pre-organizing the molecule for optimal interaction with its biological target.

Influence of Substituent Variations, Including the Cyclohexyl Moiety, on Biological Activity

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of their substituents. nih.gov Diverse substitution patterns can lead to a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral effects. frontiersin.orgbohrium.com

The sulfanyl (B85325) (thioether) linkage in "3-(Cyclohexylsulfanyl)pyrrolidine" plays a crucial role in its chemical properties and biological activity. This linkage provides a degree of rotational flexibility and can participate in various non-covalent interactions within a binding site.

Furthermore, the sulfur atom in the sulfanyl group is susceptible to oxidation, which can convert it to a sulfoxide (B87167) or a sulfonyl group. This transformation can have a profound impact on the molecule's properties. The oxidation of a thiol to a sulfonyl chloride can be achieved through various methods, including the use of hydrogen peroxide and a catalyst. organic-chemistry.org The resulting sulfonyl group is more polar and can act as a hydrogen bond acceptor, potentially altering the binding mode and affinity of the ligand for its target. The conversion of sulfenamides to chiral sulfinamides and subsequently to other sulfur-stereogenic compounds highlights the synthetic versatility of the sulfur linkage. acs.org

Parallel Structure-Activity Relationship Screening and Pharmacophore Identification in Related Pyrrolidine Ligands

The discovery of novel and potent pyrrolidine-based ligands often involves parallel SAR screening and pharmacophore identification. frontiersin.orgbohrium.comnih.gov A pharmacophore is an abstract representation of the essential molecular features responsible for a drug's biological activity. unina.it For pyrrolidine derivatives, pharmacophore models often include features like hydrophobic groups, hydrogen bond donors and acceptors, and ionizable groups. nih.gov

By screening libraries of related pyrrolidine compounds, researchers can identify common structural motifs that are crucial for activity. For example, studies on DAT inhibitors led to the identification of 3,4-disubstituted pyrrolidines as a key scaffold. nih.gov This process of identifying a pharmacophore helps in the rational design of new, more potent, and selective ligands. unina.it Virtual screening based on a validated pharmacophore model can be a powerful tool for identifying novel lead compounds from large chemical databases. nih.gov

Stereochemical Implications in Pyrrolidine-Based Ligand Design

Stereochemistry is a critical aspect of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. nih.gov The pyrrolidine ring often contains one or more chiral centers, and the spatial orientation of substituents can significantly influence how the molecule interacts with its biological target, which is typically also chiral. nih.gov

The absolute and relative configurations of these chiral centers can determine the potency, efficacy, and even the safety profile of a drug. nih.gov For instance, in a series of LRRK2 inhibitors, the (2R)-2-methylpyrrolidin-1-yl derivative showed a significant potency benefit over its (S)-enantiomer. acs.org Similarly, studies on 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or target interaction. mdpi.com Therefore, controlling the stereochemistry of pyrrolidine-based ligands is a crucial strategy in the development of new therapeutic agents. nih.govnih.gov

Biological Activities and Medicinal Chemistry Applications of Pyrrolidine Scaffolds Incorporating Cyclohexylsulfur Moieties

Modulation of Melanocortin Receptors (e.g., MC3R, MC5R) by Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a key structural element in the design of ligands for melanocortin receptors (MCRs), a family of G protein-coupled receptors involved in various physiological processes. Although data on pyrrolidine derivatives with a specific cyclohexylsulfur group is limited, related scaffolds have been extensively studied.

The functional activity of pyrrolidine-based compounds at melanocortin receptors can be exquisitely sensitive to stereochemistry. For instance, a series of trans-4-phenylpyrrolidine-3-carboxamides yielded diastereoisomers with opposing activities at the human melanocortin-4 receptor (MC4R). nih.gov The (3S,4R)-diastereomer acted as a potent agonist, while its (3R,4S)-isomer functioned as an antagonist. nih.gov This highlights how subtle changes in the spatial arrangement of substituents on the pyrrolidine ring can flip the functional profile from activation to inhibition.

In another class of compounds, pyrrolidine bis-cyclic guanidines were identified as first-in-class small molecule agonists with selectivity for the melanocortin-3 receptor (MC3R) over the MC4R. nih.gov These compounds demonstrated nanomolar agonist activity at the MC3R. nih.gov Interestingly, these MC3R agonists often displayed antagonist activity at the MC4R. mdpi.com For example, a library of pyrrolidine bis-cyclic guanidines produced nine compounds with full agonist efficacy at MC3R and similar agonist profiles at MC1R and MC5R, but all were found to be antagonists at MC4R. mdpi.com

Table 1: Functional Activity of Pyrrolidine Derivatives at Melanocortin Receptors This table is interactive. Click on headers to sort.

| Compound Class | Specific Compound | Target Receptor | Agonist Activity (EC₅₀) | Antagonist Activity (IC₅₀ / pA₂) | Reference |

|---|---|---|---|---|---|

| trans-4-phenylpyrrolidine-3-carboxamide | (3S,4R)-20f-1 | hMC4R | 24 nM | - | nih.gov |

| trans-4-phenylpyrrolidine-3-carboxamide | (3R,4S)-20f-2 | hMC4R | - | 65 nM | nih.gov |

| Pyrrolidine Derivative | 28c | hMC4R | 6.9 nM | - | nih.gov |

| Pyrrolidine bis-cyclic guanidine | 2718.001 | mMC4R | - | pA₂ = 6.0 | mdpi.com |

| Pyrrolidine bis-cyclic guanidines | 9 compounds | MC3R | Full Agonists | - | mdpi.com |

| Pyrrolidine bis-cyclic guanidines | 9 compounds | MC4R | - | pA₂ = 5.5 - 7.0 | mdpi.com |

Achieving selectivity among the five melanocortin receptor subtypes is a significant goal in drug design. Pyrrolidine-based scaffolds have shown promise in this area. The aforementioned pyrrolidine bis-cyclic guanidines exhibited more than 10-fold selectivity for MC3R over MC4R. nih.govmdpi.com This selectivity is noteworthy because MC3R and MC4R are both key regulators of energy homeostasis, and selective agents could help dissect their individual roles and potentially offer therapeutic advantages. nih.gov

Similarly, the diastereoisomers of trans-4-phenylpyrrolidine-3-carboxamide were found to be highly selective for MC4R over other melanocortin receptor subtypes. nih.gov In contrast, some cyclophane structures discovered serendipitously were found to be sub-micromolar agonists of MC1R and MC4R but were less potent at MC3R and MC5R. researchgate.net The development of cyclic sulfide (B99878) peptide analogs has also led to highly potent and selective antagonists, demonstrating excellent selectivity for hMC1R against hMC3R, hMC4R, and hMC5R. nih.gov This body of work underscores that the pyrrolidine core, when appropriately substituted, can be a critical component in achieving desired selectivity profiles for melanocortin receptor modulators.

Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins (e.g., ATAD2, CECR2)

The pyrrolidine scaffold is also utilized in the design of inhibitors for bromodomains, which are epigenetic "reader" domains that recognize acetylated lysine (B10760008) residues on proteins. While the Bromodomain and Extra-Terminal Domain (BET) family is a major target, there is growing interest in developing inhibitors for non-BET bromodomains like ATAD2 (ATPase family AAA domain containing 2) and CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2).

Most bromodomain inhibitors work by mimicking the natural acetylated lysine (KAc) substrate, forming key hydrogen bonds with conserved asparagine and tyrosine residues in the binding pocket. nih.gov However, researchers have developed inhibitors based on different scaffolds that exhibit novel, atypical binding modes.

One such series of phenyl sulfonamides was found to inhibit non-BET bromodomains by displacing a normally conserved network of four water molecules within the binding site. nih.gov This represents a significant departure from the canonical KAc-mimicking binding mode. In the optimization of these inhibitors, a 3-cyclopropyl-pyrrolidine moiety was found to be more potent at CECR2 compared to other derivatives, demonstrating the utility of the pyrrolidine ring in this context. sci-hub.se

Further studies in structure-guided design have revealed that a pendant basic pyrrolidine group on an inhibitor can make a hydrogen bond interaction with an aspartate residue (Asp144 in BRD4 BD1) "through-water". acs.org This water-mediated interaction is another example of a non-classical binding mode that can be exploited to achieve potency and selectivity. acs.orgresearchgate.net

Structure-based design is a powerful strategy for developing potent and selective bromodomain inhibitors. nih.govnih.gov By analyzing the crystal structures of target proteins, specific amino acid differences between bromodomains can be exploited. nih.gov For instance, a key difference between the first (BD1) and second (BD2) bromodomains of the BET family can be targeted to create domain-selective inhibitors. acs.org

In the development of inhibitors for the challenging ATAD2 bromodomain, conformational constraint of a piperidine (B6355638) ring (a six-membered ring related to the five-membered pyrrolidine) was used to gain selectivity over BET bromodomains. nih.gov This principle of using conformationally restricted fragments, including pyrrolidine derivatives, is a key strategy. The optimization of phenyl sulfonamide inhibitors for ATAD2 and CECR2 involved a divergent strategy starting from an initial hit molecule. nih.gov This work led to the identification of a highly selective and cellularly active CECR2 inhibitor, (R)-55 (GSK232), demonstrating that careful optimization of the scaffold and its substituents can overcome challenges in selectivity. nih.gov

Table 2: Activity of Pyrrolidine-related Scaffolds against Non-BET Bromodomains This table is interactive. Click on headers to sort.

| Compound | Target Bromodomain | Activity (pIC₅₀) | Selectivity (fold, over ATAD2) | Binding Mode Feature | Reference |

|---|---|---|---|---|---|

| (rac)-20 (3-cyclopropyl-pyrrolidine) | CECR2 | Potent (exact pIC₅₀ not stated) | - | Displaces water network | sci-hub.se |

| (S)-48 (triazolopiperidine) | CECR2 | 7.3 | 40 | Displaces water network | sci-hub.se |

| (S)-50 (isopropylamine) | CECR2 | 7.5 | 63 | Displaces water network | sci-hub.se |

| GSK778 (pyrrolidine-containing) | BRD4 BD1 | - | - | Through-water H-bond | acs.org |

| (R)-55 (GSK232) | CECR2 | - | Highly selective | Displaces water network | nih.gov |

Modulation of Janus Kinase 3 (JAK3) Activity by Pyrrolo[2,3-d]pyrimidine Compounds

The pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for kinase inhibitors, acting as an isostere of adenine (B156593) and competing for the ATP binding site of various kinases. nih.govmdpi.com This scaffold is central to approved drugs and numerous investigational agents targeting the Janus kinase (JAK) family, including JAK3. google.com

In the design of potent JAK inhibitors, a common strategy involves hybridizing the pyrrolo[2,3-d]pyrimidine core with other fragments that can impart selectivity and improve properties. nih.gov A series of novel pyrrolo[2,3-d]pyrimidine-phenylamide hybrids were designed as potential JAK2 inhibitors. cpu.edu.cn Structure-activity relationship (SAR) studies of these hybrids revealed that substituents at the R2-position, which extends into the solvent-exposed region of the kinase, are crucial for potency. cpu.edu.cn

Specifically, replacing this solvent-exposed tail with groups like morpholine (B109124) or pyrrolidine led to compounds with excellent potency toward JAK2. cpu.edu.cn While the primary target was JAK2, these modifications also had a significant impact on selectivity versus other JAK family members. For example, compound 16c , which incorporates a 3-morpholinopropyl group, was identified as a lead compound with an IC₅₀ of 6 nM for JAK2 and over 97-fold selectivity against JAK3. nih.gov The series of compounds incorporating a 2-(pyrrolidin-1-yl)ethyl group also exhibited excellent potency for JAK2 and showed exquisite selectivity over JAK3 when compared to other derivatives. cpu.edu.cn This demonstrates that while the pyrrolo[2,3-d]pyrimidine core anchors the molecule in the ATP-binding site, appended pyrrolidine rings can be strategically used to fine-tune activity and achieve selectivity against specific kinase isoforms like JAK3.

Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Hybrids against JAK Isoforms This table is interactive. Click on headers to sort.

| Compound | R2-Substituent Series | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Selectivity (JAK3/JAK2) | Reference |

|---|---|---|---|---|---|

| 15c | 2-(pyrrolidin-1-yl)ethyl | 8 | >582 (from 97-fold vs JAK2) | >72 | nih.govcpu.edu.cn |

| 15e | 2-(pyrrolidin-1-yl)ethyl | 9 | >582 (from 97-fold vs JAK2) | >64 | nih.govcpu.edu.cn |

| 16c | 3-morpholinopropyl | 6 | >582 | >97 | nih.govcpu.edu.cn |

| 16e | 3-morpholinopropyl | 10 | >582 (from 97-fold vs JAK2) | >58 | nih.govcpu.edu.cn |

Glycogen Synthase Kinase-3 (GSK-3) Inhibition by Pyrrolopyrimidinone Derivatives

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has emerged as a significant therapeutic target for a multitude of diseases, including neurodegenerative disorders, bipolar disorder, and type 2 diabetes. The development of potent and selective GSK-3 inhibitors is an active area of research in medicinal chemistry. Among the various heterocyclic systems explored, pyrrolopyrimidinone and pyrazolopyrimidine cores have shown considerable promise as scaffolds for GSK-3 inhibition.

Research into pyrazolopyrimidine derivatives has led to the discovery of potent GSK-3 inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site. Structure-activity relationship (SAR) studies on these scaffolds have revealed key structural features necessary for high-affinity binding. For instance, modifications to the aryl groups and the hydrazone linker in [1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazones have been shown to significantly impact their inhibitory potency, leading to compounds with low nanomolar IC50 values. While direct studies on pyrrolopyrimidinone derivatives containing a 3-(cyclohexylsulfanyl)pyrrolidine moiety are not extensively reported, the known SAR of related GSK-3 inhibitors suggests that incorporating this group could be a viable strategy for developing novel inhibitors. The bulky and lipophilic nature of the cyclohexylsulfanyl group could potentially occupy hydrophobic pockets within the GSK-3 active site, thereby enhancing binding affinity and selectivity.

Table 1: Examples of Pyrazolopyrimidine Derivatives as GSK-3 Inhibitors

| Compound | Core Structure | Key Substituents | Reported Activity (IC50) |

|---|---|---|---|

| [1-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]arylhydrazone | Pyrazolopyrimidine | Aryl groups, Hydrazone linker | Low nanomolar range |

| Pyrrolopyridinone Core Derivatives | Pyrrolopyridinone | Acylaminopyridines | Sub-nanomolar to low single-digit nanomolar |

Investigations as Fungicidal Agents

The development of new fungicidal agents is crucial for both agriculture and human health. Pyrrolidine-containing compounds have been investigated for their potential as fungicides. A patent for N-substituted 3-aryl-pyrrolidine derivatives has disclosed their utility as fungicidal agents. This suggests that the substituted pyrrolidine scaffold is a promising framework for the development of new antifungal compounds.

The specific substitution pattern on the pyrrolidine ring is critical for the fungicidal activity. While the aforementioned patent focuses on 3-aryl substituents, the incorporation of a cyclohexylsulfanyl group at the 3-position presents an interesting structural variation. The sulfur atom could potentially interact with metal ions in fungal enzymes, and the cyclohexyl group would increase the lipophilicity, which may enhance the compound's ability to penetrate fungal cell membranes. Further research is needed to explore the fungicidal potential of this compound derivatives against a range of pathogenic fungi.

Table 3: Pyrrolidine Derivatives with Fungicidal Potential

| Compound Class | Core Structure | Reported Application |

|---|---|---|

| N-substituted 3-aryl-pyrrolidine derivatives | Pyrrolidine | Fungicidal agents |

Broad Spectrum Enzyme Inhibition and Cellular Process Modulation

The structural features of the this compound scaffold suggest its potential for broader biological activities beyond specific targets like GSK-3 and InhA. The pyrrolidine ring is a common motif in compounds that modulate various cellular processes, and the presence of a sulfur-containing substituent can confer unique reactivity and interaction capabilities.

Table 4: Potential Broader Biological Activities of Substituted Pyrrolidines

| Activity | Relevant Scaffold/Moiety | Potential Implication |

|---|---|---|

| Apoptosis Induction | Sulfur-containing compounds | Anticancer activity |

| Enzyme Inhibition (e.g., α-amylase, α-glucosidase) | Pyrrolidine derivatives | Antidiabetic potential |

| Enzyme Inhibition (e.g., prolyl endopeptidase) | Thiazolidine (sulfur-containing pyrrolidine analog) | Neurological and other disorders |

Future Directions and Research Perspectives in Pyrrolidine Chemistry and Drug Discovery

Innovation in Synthetic Methodologies for Complex Pyrrolidine (B122466) Architectures

The development of novel and efficient synthetic routes to access structurally diverse and complex pyrrolidine derivatives is a paramount objective in modern medicinal chemistry. While classical methods often rely on the functionalization of pre-existing pyrrolidine rings, such as those derived from proline, contemporary research is increasingly focused on the de novo construction of the pyrrolidine core from acyclic precursors. nih.govmdpi.com This approach offers greater flexibility in introducing a wide array of substituents at any position of the ring, thereby enabling a more thorough exploration of structure-activity relationships (SAR).

Recent advancements in this area include:

Asymmetric 1,3-Dipolar Cycloadditions: The silver-catalyzed reaction of azomethine ylides with electrophilic alkenes has emerged as a powerful tool for the enantioselective synthesis of highly substituted spirolactone-pyrrolidines. researchgate.net This methodology allows for the creation of complex spirocyclic systems with high levels of stereocontrol.

Multicomponent Reactions (MCRs): One-pot, three-component cascade reactions are being employed to assemble complex spirooxindole-pyrrolidine heterocyclic hybrids. researchgate.net These reactions, often mediated by ionic liquids, provide rapid access to diverse molecular scaffolds from simple starting materials.

Metal-Free Cascade Reactions: Stereoselective syntheses of pyrrolidines bearing hydrophobic chains have been achieved through a Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines. organic-chemistry.org This strategy has proven effective for the collective total synthesis of various alkaloids.

Flow Chemistry: The integration of continuous flow chemistry with traditional batch methods is enabling the synthesis of focused libraries of drug-like trisubstituted pyrrolidines. worktribe.com Flow chemistry offers advantages in terms of reaction control, scalability, and safety, making it an attractive platform for library synthesis.

Photochemical Cycloadditions: Photochemical routes are being explored to access novel bridged 2-azabicyclo[2.1.1]hexane (2-aza-BCH) scaffolds, which can be considered rigid analogues of pyrrolidines. rsc.org These methods provide entry into unique areas of chemical space.

These innovative strategies are crucial for generating novel pyrrolidine architectures, like a hypothetical "3-(Cyclohexylsulfanyl)pyrrolidine," with precisely controlled stereochemistry and substitution patterns, which are essential for optimizing interactions with biological targets.

Exploration of Novel Biological Targets and Therapeutic Areas for Pyrrolidine Ligands

The versatility of the pyrrolidine scaffold allows it to interact with a wide range of biological targets, leading to its application in diverse therapeutic areas. frontiersin.org Future research will continue to expand this scope, driven by a deeper understanding of disease biology and the identification of novel molecular targets.

| Therapeutic Area | Biological Target(s) | Example Pyrrolidine Scaffold | Reference(s) |

| Oncology | Kinases, Matrix Metalloproteinases (MMPs), Topoisomerase | Phenyl/thiophene (B33073) dispiro indenoquinoxaline pyrrolidine quinolone analogues | nih.gov |

| Infectious Diseases | Penicillin-Binding Proteins (PBPs), DNA Gyrase, Topoisomerase IV | Pyrrolidine-2,3-diones, 1,2,4-Oxadiazole pyrrolidine derivatives | frontiersin.orgnih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Cdk5/p25 complex, NMDA receptors | Pyrrolidin-2-one derivatives, Pyrrolidine-2,3-dione (B1313883) derivatives | nih.govresearchgate.net |

| Metabolic Disorders | Dipeptidyl Peptidase-IV (DPP-IV), Ghrelin Receptor | Pyrrolidine sulfonamide derivatives, Substituted pyrrolidines | frontiersin.orgacs.org |

| Inflammatory Diseases | Histamine H1 Receptor | Ebastine (contains a piperidine (B6355638) ring, structurally related) | scbt.comsigmaaldrich.comchemicalbook.com |

The exploration of novel targets for pyrrolidine ligands is a dynamic field. For instance, pyrrolidine-2,3-diones have recently been identified as potential inhibitors of P. aeruginosa PBP3, opening new avenues for the development of antibiotics against Gram-negative bacteria. nih.gov Similarly, the ghrelin receptor is being investigated as a target for pyrrolidine-based agonists to treat muscle atrophy and cachexia. acs.org The ability to readily synthesize diverse libraries of pyrrolidine derivatives will be instrumental in screening for activity against newly validated biological targets.

Advancement of Computational Tools for Rational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For pyrrolidine-based ligands, these tools are being applied to:

Pharmacophore Modeling: Ligand-based pharmacophore models are generated from known active compounds to create 3D queries for virtual screening of chemical databases. nih.gov This approach was successfully used to identify novel pyrrolidine-2,3-dione inhibitors of the Cdk5/p25 complex, a key target in Alzheimer's disease. nih.gov

Molecular Docking: Docking simulations are used to predict the binding mode and affinity of pyrrolidine derivatives within the active site of a target protein. researchgate.netnih.gov This information is crucial for understanding SAR and for guiding the design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, allowing for an assessment of binding stability and the identification of key molecular interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the structural features of pyrrolidine derivatives with their biological activity. nih.gov

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

Integration of High-Throughput Screening with Advanced SAR Methodologies

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against a specific biological target. The integration of HTS with advanced SAR methodologies is creating a powerful paradigm for hit-to-lead optimization.

One innovative approach is the use of encoded combinatorial chemistry . In this technique, a combinatorial library of compounds, such as mercaptoacyl pyrrolidines, is synthesized on a beaded polymeric support. Each bead carries a unique chemical "tag" that encodes the structure of the compound synthesized on that bead. researchgate.net After screening the library for activity, the tags of the active "hits" can be decoded to reveal their chemical structures. This method allows for the screening of vast numbers of compounds and generates a wealth of SAR data in a single experiment. researchgate.net

The synthesis of focused libraries of drug-like pyrrolidines using a combination of flow chemistry and batch methods also facilitates rapid SAR exploration. worktribe.com By systematically varying the substituents around the pyrrolidine core, medicinal chemists can quickly identify key structural features that contribute to biological activity.

Design of Multi-Targeting Ligands and Prodrug Strategies Based on the Pyrrolidine Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has led to the development of new therapeutic strategies that go beyond the traditional "one-target, one-drug" paradigm.

Multi-Targeting Ligands (MTLs): The design of single molecules that can modulate multiple biological targets simultaneously is a promising approach to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.gov The pyrrolidine scaffold, with its ability to be extensively functionalized, is well-suited for the development of MTLs. For example, a pyrrolidine-based molecule could be designed to inhibit both a key enzyme and a receptor involved in a particular disease pathway.

Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.govresearchgate.net This approach is often used to improve the physicochemical properties of a drug, such as its solubility, permeability, or stability. mdpi.comresearchgate.net For a pyrrolidine-containing drug candidate with poor oral bioavailability, a prodrug strategy could be employed to enhance its absorption. For instance, a lipophilic group could be temporarily attached to the pyrrolidine nitrogen or another functional group to improve its passage across cell membranes, with subsequent cleavage in the bloodstream to release the active compound.

The pyrrolidine scaffold continues to be a rich source of inspiration for the discovery of new medicines. The future of pyrrolidine chemistry in drug discovery lies in the synergistic application of innovative synthetic methodologies, the exploration of novel biological targets, the use of advanced computational tools, the integration of HTS with sophisticated SAR techniques, and the implementation of clever drug design strategies such as multi-targeting ligands and prodrugs. Through these concerted efforts, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic system.

Q & A

Q. What are the standard synthetic routes for 3-(Cyclohexylsulfanyl)pyrrolidine, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

- Cyclohexylthiol introduction : Reacting pyrrolidine derivatives (e.g., 3-bromopyrrolidine) with cyclohexylthiol in polar aprotic solvents like DMF or DMSO under inert atmospheres .

- Optimization : Reaction temperature (60–100°C) and base selection (e.g., NaOH, K₂CO₃) significantly influence yield. For example, elevated temperatures (>80°C) may promote side reactions, reducing purity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .

Q. Table 1: Comparative Synthesis Conditions

| Method | Solvent | Temperature (°C) | Base | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | DMF | 80 | K₂CO₃ | 79 | 92 | |

| Catalytic Coupling | THF | 60 | NaOH | 85 | 95 |

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and cyclohexylthiol attachment. For example, the sulfur-linked CH₂ group shows δ 2.8–3.2 ppm in ¹H NMR .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-S bond length ~1.81 Å) .

- HPLC-MS : Quantifies purity and detects impurities (e.g., residual thiols) using C18 columns and acetonitrile/water mobile phases .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation .

- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral analytical methods are most effective?

Methodological Answer:

- Chiral Derivatization : Use Boc-protecting groups (e.g., (R)- or (S)-Boc-amino pyrrolidine) to form diastereomers separable via silica gel chromatography .

- Chiral HPLC : Employ Chiralpak® IA/IB columns with hexane/isopropanol (90:10) for baseline resolution (R > 1.5) .

- Circular Dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

Methodological Answer:

- Temperature Control : Maintain temperatures <80°C to avoid elimination byproducts (e.g., pyrrolidine dehydrogenation) .

- Catalyst Optimization : Use Pd(PPh₃)₄ (1–2 mol%) to enhance coupling efficiency and reduce dimerization .

- Protecting Groups : Temporarily block reactive amines (e.g., with tert-butyloxycarbonyl (t-Boc)) to prevent undesired nucleophilic attacks .

Q. How do structural modifications at the pyrrolidine sulfur atom influence the compound's physicochemical properties?

Methodological Answer:

- Electron-Withdrawing Groups : Substituents like trifluoromethoxy (e.g., 3-(trifluoromethoxy)pyrrolidine) increase lipophilicity (logP ~2.1) and metabolic stability .

- Steric Effects : Bulky groups (e.g., benzyl) reduce conformational flexibility, altering binding affinity in receptor studies .

- Acid-Base Behavior : Thioether groups lower pKa (~8.7) compared to oxygen analogues, affecting solubility in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.